Tco-peg12-dbco

Antibody conjugation Pretargeted radioimmunotherapy Bioorthogonal chemistry

Choose TCO-PEG12-DBCO (MW 1028.23) for high-efficiency, modular bioconjugation. This crosslinker uniquely combines orthogonal IEDDA (TCO-tetrazine) and SPAAC (DBCO-azide) reactions without mutual interference, enabled by its PEG12 spacer that maximizes aqueous solubility and minimizes aggregation. It outperforms shorter PEG analogs by enabling higher antibody TCO loading for superior in vivo pretargeting sensitivity, and surpasses mono-functional NHS esters by preserving the sequential, site-specific dual-modification capability critical for constructing advanced immuno-PCR probes and multifunctional drug delivery vehicles. Ideal for research labs and biopharma procurement seeking reproducible, modular assembly.

Molecular Formula C54H81N3O16
Molecular Weight 1028.2 g/mol
Cat. No. B12311789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTco-peg12-dbco
Molecular FormulaC54H81N3O16
Molecular Weight1028.2 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
InChIInChI=1S/C54H81N3O16/c58-52(55-20-18-53(59)57-46-49-12-7-6-10-47(49)16-17-48-11-8-9-15-51(48)57)19-22-61-24-26-63-28-30-65-32-34-67-36-38-69-40-42-71-44-45-72-43-41-70-39-37-68-35-33-66-31-29-64-27-25-62-23-21-56-54(60)73-50-13-4-2-1-3-5-14-50/h1-2,6-12,15,50H,3-5,13-14,18-46H2,(H,55,58)(H,56,60)/b2-1-
InChIKeyLREIKQBRBHTOTK-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG12-DBCO: Technical Baseline and Procurement Identifier for Bioorthogonal Conjugation


TCO-PEG12-DBCO (CAS 2055022-06-3, MW 1028.23) is a heterobifunctional crosslinker containing a trans-cyclooctene (TCO) moiety, a dibenzocyclooctyne (DBCO) group, and a PEG12 spacer [1]. This architecture enables sequential or simultaneous execution of two mutually orthogonal bioorthogonal reactions—the inverse electron-demand Diels–Alder (IEDDA) reaction between TCO and tetrazines, and strain-promoted azide-alkyne cycloaddition (SPAAC) between DBCO and azides—without mutual interference . The PEG12 spacer confers aqueous solubility critical for maintaining biomolecule integrity and reducing aggregation during conjugation . The compound serves as a modular building block for constructing multifunctional bioconjugates in targeted imaging, pretargeted therapy, and proximity ligation assays [1].

Why TCO-PEG12-DBCO Cannot Be Replaced by Generic PEG Linkers in Bioorthogonal Workflows


TCO-PEG12-DBCO occupies a specific physicochemical and functional niche; substituting it with shorter PEG homologs (e.g., PEG2, PEG4, PEG8), mono-functionalized derivatives (e.g., TCO-PEG12-NHS, DBCO-PEG12-NHS), or alternative bioorthogonal pairs introduces quantifiable performance deficits. Shorter PEG chains increase steric hindrance during macromolecule conjugation, limiting the degree of labeling on bulky targets like antibodies [1]. Replacing TCO or DBCO with a generic amine-reactive handle (e.g., NHS ester) sacrifices the orthogonality required for sequential, modular assembly in complex biological media [2]. Substituting the bioorthogonal pair itself—for example, using a slower-clicking alkyne—reduces conjugation efficiency at the low nanomolar concentrations typical of in vivo pretargeting and diagnostic assays [3]. The evidence below quantifies these differential performance gaps.

Quantitative Performance Evidence: TCO-PEG12-DBCO Versus Functional and Structural Comparators


PEG12 Spacer Maximizes Antibody Conjugation Efficiency Versus Shorter PEG Linkers

The PEG12 spacer significantly increases the number of trans-cyclooctene (TCO) groups that can be grafted onto a monoclonal antibody (mAb) compared to a PEG4 linker or no PEG linker. At 30 equivalents of TCO derivative, mAb modified with the PEG12-containing reagent achieved a higher degree of labeling than the PEG4 variant, as quantified by MALDI-TOF mass spectrometry [1]. This is attributed to reduced steric hindrance during conjugation, allowing more efficient grafting of the bulky TCO moiety onto the antibody surface.

Antibody conjugation Pretargeted radioimmunotherapy Bioorthogonal chemistry

Efficient DNA-Antibody Conjugation at Low Stoichiometry (1:2 Molar Ratio) Using TCO-PEG12-DBCO

TCO-PEG12-DBCO enables rapid and efficient covalent conjugation of double-stranded DNA (functionalized with an azide) to tetrazine-modified antibodies. Critically, efficient conjugation is achieved at a low molar ratio of 1:2 (functionalized antibody to dsDNA) [1]. This contrasts with earlier conjugation methods that often required large excesses of one component, increasing cost and purification burden. The high efficiency is driven by the extremely rapid IEDDA reaction kinetics between TCO and tetrazine, which proceeds with second-order rate constants >10⁴ M⁻¹s⁻¹ for optimized tetrazine partners [2].

Immuno-PCR Antibody-DNA conjugation Diagnostic assay development

Dual Orthogonal Reactivity Enables Sequential Conjugation Not Possible with Mono-Functional Linkers

TCO-PEG12-DBCO contains two mutually orthogonal reactive handles—TCO (specific for tetrazines via IEDDA) and DBCO (specific for azides via SPAAC)—within a single molecule. This enables sequential conjugation of two distinct payloads (e.g., an azide-modified fluorophore and a tetrazine-modified targeting ligand) without cross-reactivity or the need for intermediate purification steps . In contrast, mono-functionalized linkers such as TCO-PEG12-NHS (amine-reactive only) or DBCO-PEG12-NHS (amine + azide reactive) cannot perform two independent, sequence-defined bioorthogonal conjugations on the same scaffold [1].

Multifunctional bioconjugation PROTAC synthesis Nanoparticle functionalization

TCO-tetrazine Kinetics Outperform Strained Alkynes for In Vivo Pretargeting

The TCO-tetrazine IEDDA ligation is among the fastest bioorthogonal reactions known, with second-order rate constants ranging from 2000 M⁻¹s⁻¹ up to >10⁴ M⁻¹s⁻¹ for optimized tetrazines [1]. This is approximately 2-3 orders of magnitude faster than typical DBCO-azide SPAAC reactions (0.3-1.0 M⁻¹s⁻¹ under physiological conditions) [2]. This kinetic superiority is critical for in vivo pretargeting applications, where the TCO-functionalized targeting agent must capture a fast-clearing tetrazine probe before it is eliminated from circulation. Studies show that when TCO is replaced with slower-clicking moieties, in vivo ligation yields drop precipitously [3].

In vivo pretargeting Pharmacokinetics Bioorthogonal reaction kinetics

PEG12 Enhances Aqueous Solubility Relative to Shorter PEG Linkers

The PEG12 spacer significantly improves aqueous solubility compared to shorter PEG analogs (e.g., PEG2, PEG4, PEG8) due to its increased hydrophilic character. While TCO-PEG2-DBCO and TCO-PEG4-DBCO exhibit limited water solubility and often require organic co-solvents for dissolution , TCO-PEG12-DBCO is readily soluble in aqueous buffers, enabling homogeneous conjugation reactions with biomolecules . The extended PEG chain also reduces non-specific binding to proteins and surfaces, a well-documented benefit of longer PEG spacers in bioconjugation workflows [1].

Bioconjugation Aqueous solubility PEGylation

Cleavable Linker Architecture Enables Controlled Payload Release in Immunoassays

In immuno-PCR applications, TCO-PEG12-DBCO was integrated into a chemically cleavable antibody-DNA conjugation strategy. Antibodies were functionalized with a cleavable NHS-s-s-tetrazine linker containing a disulfide bond, then conjugated to TCO-PEG12-DBCO-modified dsDNA [1]. The disulfide bond enables controlled release of the DNA barcode after immunostaining, facilitating sensitive detection via qPCR. This cleavable design is not inherent to the TCO-PEG12-DBCO molecule itself but is enabled by its orthogonal reactivity with tetrazine-functionalized cleavable linkers [1].

Immuno-PCR Cleavable linker Diagnostic assay

High-Impact Application Scenarios for TCO-PEG12-DBCO in Bioorthogonal Conjugation


Pretargeted Radioimmunotherapy (PRIT) and Molecular Imaging

TCO-PEG12-DBCO enables efficient grafting of multiple TCO handles onto tumor-targeting antibodies, a prerequisite for high-sensitivity pretargeted imaging and therapy. The PEG12 spacer maximizes TCO loading per antibody compared to shorter PEG linkers, directly enhancing the capture of fast-clearing radiolabeled tetrazine probes in vivo [1]. This application leverages the extreme speed of TCO-tetrazine IEDDA ligation (>10⁴ M⁻¹s⁻¹) to achieve high tumor-to-background contrast [2].

Immuno-PCR and Proximity Ligation Assays

In immuno-PCR workflows, TCO-PEG12-DBCO facilitates the production of antibody-DNA conjugates at low stoichiometric ratios (1:2), conserving precious antibody and DNA reagents. The resulting conjugates enable sensitive protein detection with PCR-level amplification [3]. The cleavable linker strategy, enabled by orthogonal TCO-tetrazine chemistry, allows controlled release of DNA barcodes for multiplexed analysis [3].

Multifunctional Nanoparticle and Surface Functionalization

The dual orthogonal reactivity of TCO-PEG12-DBCO permits sequential, site-specific attachment of two distinct functional moieties to nanoparticles or surfaces. For example, an azide-modified fluorophore can be conjugated to the DBCO end, while a tetrazine-modified targeting peptide is attached to the TCO end—all in aqueous buffer without cross-reactivity . This modularity is valuable for constructing targeted imaging agents and drug delivery vehicles.

PROTAC and Antibody-Drug Conjugate (ADC) Linker Development

While TCO-PEG12-DBCO itself is a bioorthogonal crosslinker, its PEG12 scaffold and orthogonal reactivity make it a valuable intermediate for synthesizing more complex PROTAC linkers and cleavable ADC bridges. The TCO and DBCO moieties can be sequentially functionalized with E3 ligase ligands and target-protein binders, enabling the modular construction of heterobifunctional degraders .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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